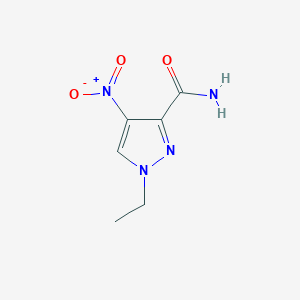

1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-2-9-3-4(10(12)13)5(8-9)6(7)11/h3H,2H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWSEYIPUTZQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the novel heterocyclic compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS Number: 1174906-82-1). Drawing upon the established chemistry of pyrazole derivatives and the known bioactivity of related nitro-aromatic compounds, this document outlines a strategic approach for the investigation of this molecule as a potential therapeutic agent. Detailed, field-proven protocols for its synthesis and characterization are provided, alongside a rationale for exploring its potential as an anticancer agent, possibly through the inhibition of Heat Shock Protein 90 (Hsp90), and as a novel antimicrobial agent. This guide is intended to serve as a foundational resource for researchers embarking on the study of this promising compound.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into a wide array of therapeutic agents.[2] The diverse biological activities exhibited by pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The structural versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, is a relatively unexplored derivative that combines several key pharmacophoric features: a 1-substituted pyrazole core, a carboxamide functional group at the 3-position, and a nitro group at the 4-position. The presence of the nitro group is of particular interest, as it is a known modulator of biological activity in various aromatic and heterocyclic systems.[4] This guide will provide a detailed roadmap for the synthesis, purification, and characterization of this compound, as well as a well-reasoned strategy for the investigation of its potential therapeutic applications.

Synthesis and Characterization

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can be logically approached in a two-step process starting from the commercially available precursor, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Synthesis Protocol

The following protocol is a robust and reliable method for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.

Step 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

-

To a stirred solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

-

Dissolve the crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol).

-

Cool the solution to 0 °C and add a solution of aqueous ammonium hydroxide (28-30%, 3.0 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.

Characterization

The structural confirmation and purity assessment of the synthesized compound are critical. The following analytical techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the pyrazole proton, and broad signals for the amide protons. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the ethyl group carbons, and the carbonyl carbon of the amide. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C6H8N4O3. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and N-O stretching (nitro group). |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity. |

Exploration of Biological Activity

The chemical structure of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases.

Anticancer Potential: A Focus on Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7] Several pyrazole-based compounds have been identified as potent Hsp90 inhibitors.[5][7]

The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold shares structural similarities with known pyrazole-based Hsp90 inhibitors. It is hypothesized that the pyrazole core and the carboxamide moiety could engage in key hydrogen bonding interactions within the ATP-binding pocket of Hsp90, while the 4-nitro-substituent may contribute to the overall binding affinity and electronic properties of the molecule.

Caption: Hypothesized mechanism of anticancer action via Hsp90 inhibition.

Experimental Workflow for Anticancer Evaluation:

-

In vitro Cytotoxicity Assays:

-

Protocol: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using a standard MTT or SRB assay to determine the IC50 values.

-

Rationale: To assess the general cytotoxic potential of the compound.

-

-

Hsp90 Inhibition Assays:

-

Protocol: Perform a competitive binding assay, such as a fluorescence polarization assay, using a fluorescently labeled ATP analog to determine the compound's ability to displace it from the Hsp90 ATP-binding site.

-

Rationale: To directly measure the compound's inhibitory activity against Hsp90.

-

-

Western Blot Analysis:

-

Protocol: Treat cancer cells with the compound and analyze the expression levels of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2) by Western blotting.

-

Rationale: To confirm that the compound's cytotoxic effect is mediated through the degradation of Hsp90 client proteins.

-

Antimicrobial Potential

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[8] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, often acting as a bio-reducible pro-drug that generates reactive nitrogen species, leading to cellular damage.[4]

The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide could exert its antimicrobial effect through various mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of essential enzymes like DNA gyrase, or through the generation of cytotoxic reactive nitrogen species upon reduction of the nitro group within the bacterial cell.[8]

Experimental Workflow for Antimicrobial Evaluation:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Protocol: Determine the MIC of the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using the broth microdilution method.

-

Rationale: To quantify the compound's potency against a range of bacteria.

-

-

Mechanism of Action Studies:

-

Protocol: Conduct assays to investigate the potential mechanism of action, such as the bacterial cell wall integrity assay (e.g., using propidium iodide staining) or a DNA gyrase inhibition assay.

-

Rationale: To elucidate how the compound exerts its antimicrobial effect.

-

-

In vivo Efficacy Studies:

-

Protocol: If potent in vitro activity is observed, evaluate the compound's efficacy in a relevant animal model of bacterial infection (e.g., a murine sepsis model).

-

Rationale: To assess the compound's therapeutic potential in a living organism.

-

Conclusion and Future Directions

1-ethyl-4-nitro-1H-pyrazole-3-carboxamide represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This guide has provided a comprehensive framework for its synthesis, characterization, and a rational approach to investigating its potential as an anticancer and antimicrobial agent. The proposed experimental workflows offer a clear path for researchers to systematically evaluate the therapeutic potential of this compound. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate its mode of action. The insights gained from the investigation of this molecule could pave the way for the development of novel and effective therapeutic agents.

References

- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5).

- Bai, R., et al. (2022).

- Brough, P. A., et al. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of medicinal chemistry, 51(2), 196–218.

- Cheung, K. M., et al. (2005). 3,4-Diaryl-pyrazole Hsp90 inhibitors: potent inhibitors of proliferation and angiogenesis in vitro and in vivo. Bioorganic & medicinal chemistry letters, 15(14), 3338–3343.

- Chiosis, G. (2006). Discovery and development of Hsp90 inhibitors. Current topics in medicinal chemistry, 6(11), 1173–1181.

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Current Topics in Medicinal Chemistry, 17(20), 2291-2314.

- Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & medicinal chemistry, 15(17), 5775–5788.

- Gupta, A., & Uttam, P. (2023).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Kamal, A., et al. (2003). A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors.

- O'Connor, C. J., & Lomax, T. D. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3707.

- Pyrazole and Its Biological Activity. (2014). Semantic Scholar.

- Sharp, S. Y., et al. (2007). The 3,4-diaryl pyrazole Hsp90 inhibitor NVP-AUY922 is a potent and selective inhibitor of cancer cell proliferation and induces client protein degradation in a variety of tumor cell types. Cancer research, 67(5), 2206–2216.

- Singh, R. P., & Kaur, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366.

- Solit, D. B., & Chiosis, G. (2008). Development and application of Hsp90 inhibitors. Drug discovery today, 13(1-2), 38–43.

- Verma, A., et al. (2022). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 7(6).

Sources

- 1. jocpr.com [jocpr.com]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

Literature review of "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" and its analogs

An In-Depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide and Its Analogs for Drug Discovery

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a multitude of approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3][4] The functionalization of the pyrazole core at its various positions allows for the fine-tuning of steric and electronic properties, enabling the rational design of potent and selective therapeutic agents.

This technical guide focuses on the 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide core and its analogs. This specific scaffold combines three critical pharmacophoric elements:

-

The Pyrazole Core: Provides a rigid and metabolically stable framework.

-

The 4-Nitro Group: Acts as a strong electron-withdrawing group, significantly influencing the electronic properties of the ring and often contributing to specific biological activities, particularly in the antimicrobial and antiparasitic realms.[5][6]

-

The 3-Carboxamide Moiety: Serves as a versatile hydrogen bond donor and acceptor, crucial for interacting with biological targets like enzymes and receptors.[7][8] Modifications at the amide nitrogen offer a straightforward path to generating diverse chemical libraries for structure-activity relationship (SAR) studies.

This document will provide researchers, scientists, and drug development professionals with a comprehensive literature review covering the synthesis, biological evaluation, and SAR of this promising class of compounds.

Synthetic Strategies and Methodologies

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide analogs is a multi-step process that hinges on the initial construction of the substituted pyrazole core, followed by the formation of the amide bond.

Core Synthesis: Formation of the Pyrazole Ring

The foundational precursor for this class of compounds is 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. The general synthesis involves the cyclization of a suitably functionalized precursor. A common approach for creating the pyrazole ring is the reaction between a hydrazine derivative (in this case, ethylhydrazine) and a 1,3-dicarbonyl compound or its equivalent. Subsequent nitration and functional group manipulations yield the desired carboxylic acid intermediate.

Caption: General synthetic workflow for pyrazole-3-carboxamide analogs.

Protocol 1: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamides

This protocol outlines the final amidation step, a crucial reaction for generating a library of analogs for screening. The causality behind this specific protocol lies in its efficiency and generality. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) ensures the clean and efficient formation of the amide bond by activating the carboxylic acid, minimizing side reactions.

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide analog.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Structure-Activity Relationships (SAR)

The pyrazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities.[1][4][9] The introduction of a nitro group and a variable carboxamide moiety allows for the exploration of several therapeutic areas.

Antiparasitic Activity

Nitrated heterocyclic compounds have a well-established history as antiparasitic agents. The nitro group can undergo bioreduction within the parasite to form radical species that induce cytotoxic oxidative stress. Several studies have highlighted the potential of nitropyrazole derivatives against various parasites.

A study investigating nine nitropyrazole derivatives demonstrated significant activity against Trichomonas vaginalis and Entamoeba invadens.[5] Notably, compounds like 1-methyl-4-nitropyrazole showed activity similar to the reference drug metronidazole.[5] This suggests that the 4-nitropyrazole core is a key pharmacophore for antiparasitic effects. While the specific compound 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide was not tested, these findings strongly support its potential in this area. SAR studies indicate that the presence of a bulky group at certain positions can enhance antiparasitic effects.[10]

Caption: Key SAR insights for nitropyrazole antiparasitic agents.

Antimicrobial Activity

Bacterial resistance to existing antibiotics is a critical global health threat, necessitating the discovery of new antimicrobial agents.[11] Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][12][13][14]

The antimicrobial potential of pyrazole-carboxamides is often linked to their ability to inhibit essential bacterial enzymes. For instance, some pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase.[11] The mechanism often involves chelation with metal ions in the enzyme's active site or specific hydrogen bonding and hydrophobic interactions.

While direct data on 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is limited, related structures show significant promise. For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to have antimicrobial activity nearly as potent as ampicillin against E. coli and P. aeruginosa.[12] Another study reported that a pyrazole derivative was exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[9]

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole-Thiazole Hybrids | S. aureus | 1.9 - 3.9 | [11] |

| Imidazo-pyridine Pyrazoles | E. coli, K. pneumoniae | < 1 | [11] |

| Thiazolidinone-clubbed Pyrazoles | E. coli | 16 | [11] |

| Pyrazole Derivative (Compound 3) | E. coli | 0.25 | [9] |

| Pyrazole Derivative (Compound 4) | S. epidermidis | 0.25 | [9] |

Table 1: Representative Antimicrobial Activities of Pyrazole Analogs. This table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different bacterial strains, showcasing the potential of this scaffold in developing new antibacterial agents.

Anticancer Activity

The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, particularly kinase inhibitors.[3][15] Many FDA-approved drugs, such as Crizotinib and Encorafenib, feature a pyrazole core.[15] The 3-carboxamide group is particularly important for this activity, as it often forms key hydrogen bonds in the hinge region of the ATP-binding pocket of kinases.[16]

For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their potent activity against Acute Myeloid Leukemia (AML) by inhibiting Fms-like receptor tyrosine kinase 3 (FLT3).[16] Other studies have shown that pyrazole derivatives can exhibit antiproliferative effects through different mechanisms, including DNA binding and cleavage.[17] One study found that a specific 1H-pyrazole-3-carboxamide derivative exerted a high DNA-binding affinity and could cleave supercoiled plasmid DNA, suggesting DNA as a potential target.[17]

The SAR for anticancer activity often highlights the importance of the substituent on the carboxamide nitrogen. Bulky and appropriately functionalized aromatic or heterocyclic groups can occupy hydrophobic pockets in the target protein, leading to enhanced potency and selectivity.[7][8][16]

Discussion and Future Perspectives

The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The literature strongly supports the potential of its analogs in antiparasitic, antimicrobial, and anticancer applications.

Key Takeaways:

-

Synthesis is Tractable: The synthesis is straightforward, allowing for the rapid generation of diverse libraries by varying the amine component in the final amidation step.

-

The 4-Nitro Group is Key: This functional group appears crucial for antiparasitic and potentially some antimicrobial activities, likely through bioreductive activation.

-

The 3-Carboxamide is a Versatile Anchor: It is essential for target engagement, particularly in kinase inhibition, and provides the primary point for diversification.

-

The 1-Ethyl Group: This group contributes to the lipophilicity and can influence the compound's pharmacokinetic profile. Its replacement with other alkyl or aryl groups is a viable strategy for optimization.

Future research in this area should focus on:

-

Systematic SAR Exploration: Synthesizing a broad library of analogs by varying the substituent on the amide nitrogen to probe interactions with different biological targets.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms responsible for the observed biological activities. For antiparasitic compounds, this would involve investigating the role of nitroreductase enzymes. For anticancer agents, kinase profiling and DNA interaction studies are warranted.

-

In Vivo Evaluation: Advancing the most potent and selective in vitro hits to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Reduction of the Nitro Group: The 4-nitro group can be reduced to an amino group, which can then be further functionalized.[16][18] This opens up a vast new chemical space for exploration, potentially leading to compounds with entirely different pharmacological profiles, such as kinase inhibitors that are more suitable for chronic human use.

By leveraging the established synthetic routes and building upon the promising biological activities reported for related pyrazole structures, the 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold holds significant potential for the discovery of next-generation therapeutics.

References

- Annals of Tropical Medicine and Parasitology (1988). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei.

- Journal of Medicinal Chemistry (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- ACS Publications - Journal of Medicinal Chemistry. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.

- PubMed (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors.

- MDPI (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones.

- ResearchGate.

- PMC.

- Frontiers (2020).

- Therapeutic Potential of Pyrazole Containing Compounds: an Upd

- PubChem. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.

- ResearchGate (2024).

- PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.

- PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- Sigma-Aldrich. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

- PMC.

- Journal of Applied Pharmaceutical Science (2023).

- PMC (2021).

-

Molecules (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][19]triazin-7(6 H).

- Journal of Chemical and Pharmaceutical Research.

- American Elements.

-

PMC (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][19]triazin-7(6H).

- J-Stage.

- PubMed (2011). Perspective: The Potential of Pyrazole-Based Compounds in Medicine.

- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Future Medicinal Chemistry (2022). Antibacterial pyrazoles: tackling resistant bacteria.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" synthesis protocol for laboratory scale

An Application Note for the Laboratory-Scale Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological activity.[1] Pyrazole derivatives are integral to the development of pharmaceuticals and agrochemicals, exhibiting a wide array of functions including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1][2] Specifically, pyrazole carboxamides have been identified as a privileged scaffold in drug discovery, with functionalized variants showing promise as potent and selective inhibitors of various enzymes and receptors.[3]

This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, a key intermediate for the development of novel bioactive molecules. The synthesis is designed to be robust and reproducible, starting from the commercially available ethyl 1H-pyrazole-3-carboxylate. The narrative explains the chemical principles behind each transformation, emphasizing regioselectivity and safety, to provide researchers with a comprehensive guide for producing this valuable chemical building block.

Overall Synthetic Strategy

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is achieved through a sequential three-step process: (1) N-ethylation of the pyrazole ring, (2) electrophilic nitration at the C4 position, and (3) amidation of the C3-ester. This strategy allows for the controlled introduction of each functional group onto the pyrazole core.

Caption: Synthetic workflow for 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.

Materials and Reagents

Proper sourcing of reagents is critical for the success and reproducibility of the synthesis. The following table lists the necessary chemicals and suggested specifications.

| Reagent | CAS Number | Molecular Formula | Purity | Notes |

| Ethyl 1H-pyrazole-3-carboxylate | 31955-53-6 | C₆H₈N₂O₂ | ≥97% | Starting Material |

| Iodoethane | 75-03-6 | C₂H₅I | ≥99% | Ethylating Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99%, anhydrous | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Solvent |

| Fuming Nitric Acid (HNO₃) | 7697-37-2 | HNO₃ | ≥90% | Nitrating Agent |

| Fuming Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 20% Oleum | Nitrating Agent |

| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | NH₄OH | 28-30% solution | Amidating Agent |

| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous | Solvent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Extraction Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated Solution | Quenching |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular | Drying Agent |

Detailed Experimental Protocols

PART 1: N-Ethylation of Ethyl 1H-pyrazole-3-carboxylate

Principle: This step involves the alkylation of the pyrazole nitrogen. The reaction of a pyrazole with an alkylating agent in the presence of a base can lead to a mixture of N1 and N2 substituted isomers. However, the regioselectivity can often be controlled by the reaction conditions. Using a polar aprotic solvent like DMF and a base like potassium carbonate generally favors N1 alkylation.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol) and anhydrous potassium carbonate (14.8 g, 107.1 mmol).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add iodoethane (8.6 mL, 107.1 mmol) to the reaction mixture dropwise over 10 minutes.

-

Heat the reaction mixture to 60 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, as an oil. The product can be purified by column chromatography on silica gel if necessary.

PART 2: Nitration of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

Principle: The second step is the electrophilic nitration of the pyrazole ring. The C4 position of the pyrazole is the most electron-rich and thus the most susceptible to electrophilic attack.[4][5] A potent nitrating mixture of fuming nitric acid and fuming sulfuric acid is used to introduce the nitro (NO₂) group. This reaction is highly exothermic and requires strict temperature control.

Procedure:

-

Caution: This procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield) is mandatory.[6][7][8]

-

In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add fuming sulfuric acid (20% oleum, 40 mL).

-

Cool the flask to 0 °C using an ice-salt bath.

-

Slowly add ethyl 1-ethyl-1H-pyrazole-3-carboxylate (from Part 1, ~71.4 mmol) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid (6.0 mL, ~142 mmol) to fuming sulfuric acid (15 mL) in the dropping funnel, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

-

Very carefully, pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A precipitate should form.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the collected solid, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, under vacuum to a constant weight.

PART 3: Amidation of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Principle: The final step is the conversion of the ethyl ester to the primary carboxamide. This is achieved through nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group. This reaction is typically performed in a sealed vessel to maintain the concentration of the volatile ammonia reagent.

Procedure:

-

Place the dried ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (from Part 2, ~71.4 mmol) into a 250 mL pressure-rated flask (or a sealed round-bottom flask).

-

Add 100 mL of a saturated solution of ammonia in methanol.

-

Seal the flask tightly and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. Gentle heating to 40-50 °C can accelerate the reaction if it is slow.

-

Once the reaction is complete, cool the flask in an ice bath before carefully opening it in a fume hood.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The resulting solid is the crude 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety and Hazard Management

Caption: Key safety considerations for the synthesis protocol.

The synthesis involves hazardous materials, particularly during the nitration step. Strict adherence to safety protocols is essential.

-

Nitrating Agents : Fuming nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[8][9] They can cause severe burns on contact and react violently with organic materials.[7][8] Always handle them within a chemical fume hood, wear appropriate PPE, and perform additions slowly at low temperatures to control the exothermic reaction.

-

Solvents : DMF is a combustible liquid and a suspected teratogen. Iodoethane is a toxic and flammable alkylating agent. Handle all organic solvents in well-ventilated areas and away from ignition sources.

-

Emergency Procedures : Ensure that an emergency eyewash station and safety shower are readily accessible.[6] Have appropriate spill kits, including a neutralizing agent like sodium bicarbonate, available for acid spills.[7]

By following this detailed protocol and adhering to all safety precautions, researchers can effectively synthesize 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide for further application in scientific research and development.

References

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.

- Ferreira, B. S., et al. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry, 18(5), 335-343.

- Li, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 65(7), 831-839.

- Benchchem. (n.d.). Improving Selectivity in Electrophilic Substitution of Pyrazoles.

- Wu, Z., et al. (2025). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry.

- University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure.

- Genin, M. J., et al. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 65(22), 7436-7439.

- Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6537.

- Xu, M., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 43(27), 11029-11037.

- YouTube. (2024). Nitration reaction safety.

- University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.

- ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.

- Bouissane, L., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1040, 145-152.

- Xu, M., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. RSC Publishing.

- LSU Health Shreveport. (2018). SOP for the safe use of Nitric Acid.

- National Center for Biotechnology Information. (n.d.). N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. PubChem Compound Database.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of the novel compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. The protocols herein are grounded in established methodologies and are designed to ensure scientific rigor, reproducibility, and trustworthiness of the generated data.

Introduction: The Rationale for Investigation

Pyrazole and its derivatives represent a pharmacologically significant class of heterocyclic compounds, with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole carboxamide scaffold, in particular, has been a focal point of synthetic chemistry efforts to develop new anti-infective agents.[4][5][6] Numerous studies have demonstrated that derivatives of pyrazole carboxamide exhibit potent antibacterial and antifungal activities against a range of clinically relevant pathogens.[2][5]

The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, incorporates a nitro group at the 4-position of the pyrazole ring. The inclusion of nitro substituents in heterocyclic compounds has been shown to enhance their antimicrobial efficacy.[7][8] Nitroaromatic compounds, such as the well-known antibacterial agent nitrofurazone, often exert their effect by undergoing intracellular reduction to form reactive intermediates that can damage microbial DNA and proteins, leading to cell death.[9] This established precedent provides a strong scientific basis for hypothesizing that 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide may possess significant antimicrobial properties worthy of thorough investigation.

This document outlines two primary, complementary in vitro methods for assessing antimicrobial activity: the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method for determining the quantitative Minimum Inhibitory Concentration (MIC).

Foundational Requirements: Materials and Reagents

A successful and reproducible antimicrobial assay is contingent on the quality and standardization of its components.

Test Compound

-

1-ethyl-4-nitro-1H-pyrazole-3-carboxamide: Purity should be ≥95% as confirmed by analytical methods such as NMR or LC-MS.

-

Solvent: Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution. It is crucial to determine the compound's solubility and to ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.

Microbial Strains

-

Quality Control (QC) Strains: The use of well-characterized QC strains from a reputable source like the American Type Culture Collection (ATCC) is mandatory for validating assay performance.[10][11]

-

Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi should be selected. It is advisable to include drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to assess the compound's potential to overcome existing resistance mechanisms.[14]

Culture Media and Reagents

-

Mueller-Hinton Agar (MHA): The standard medium for the disk diffusion test due to its reproducibility and low concentration of inhibitors.[15] The pH should be between 7.2 and 7.4.[15]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for the broth microdilution method.[16]

-

Tryptic Soy Broth (TSB) or other suitable broth: For preparing the initial microbial inoculum.[15]

-

Sterile Saline (0.85% NaCl): For adjusting the turbidity of the microbial suspension.

-

McFarland Turbidity Standards: Specifically, the 0.5 McFarland standard, which corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[17][18]

-

Sterile 96-well microtiter plates: For the broth microdilution assay.

-

Sterile filter paper disks (6 mm): For the disk diffusion assay.

-

Positive Control Antibiotics: Disks and powders of known antibiotics (e.g., ciprofloxacin, ampicillin, fluconazole) to serve as positive controls.

Protocol I: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method provides a preliminary, qualitative assessment of antimicrobial activity.[19][20] It is based on the principle of an antimicrobial agent diffusing from an impregnated disk into an agar medium, creating a concentration gradient.[15] If the organism is susceptible, a clear zone of no growth will be observed around the disk.[19]

Step-by-Step Methodology

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile broth (e.g., TSB).

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17] This step is critical for ensuring a standardized inoculum density.

-

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.[17]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[17][19]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]

-

-

Disk Preparation and Application:

-

Prepare a stock solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide in DMSO.

-

Impregnate sterile blank paper disks with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution to yield 10 µ g/disk ).

-

A solvent control disk (impregnated with DMSO only) must be included in each experiment.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[19]

-

Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[15][21]

-

Gently press each disk to ensure complete contact with the agar.[15] Do not move a disk once it has touched the agar surface.[15]

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[20]

-

For fungi like C. albicans, incubate at 35°C for 20-24 hours.

-

-

Data Collection and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

-

The presence of a clear zone around the test compound's disk (and no zone around the solvent control) indicates antimicrobial activity. The size of the zone correlates with the degree of susceptibility.[20]

-

Disk Diffusion Workflow Visualization

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Protocol II: Broth Microdilution Assay (Quantitative MIC Determination)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][22] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16]

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a stock solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide in DMSO.

-

In a sterile 96-well microtiter plate, perform a serial two-fold dilution of the test compound in CAMHB.[16][18] For example, starting from a high concentration (e.g., 256 µg/mL) and diluting down to a low concentration (e.g., 0.25 µg/mL).

-

-

Inoculum Preparation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in section 3.1.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Inoculation and Controls:

-

Add the standardized inoculum to each well containing the diluted compound. The final volume in each well is typically 100 µL or 200 µL.

-

Sterility Control: A well containing only uninoculated CAMHB.

-

Growth Control: A well containing CAMHB and the microbial inoculum, but no test compound.

-

Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.

-

Solvent Control: A well containing the highest concentration of DMSO used in the assay with the microbial inoculum.

-

-

Incubation:

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.

-

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Data Collection and Interpretation:

-

After incubation, examine the plate visually or with a plate reader. The growth control well should be turbid. The sterility control well should be clear.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

-

Broth Microdilution Workflow Visualization

Caption: Workflow for Broth Microdilution MIC Determination.

Data Presentation and Quality Control

Data Summary

All quantitative data from the MIC assay should be summarized in a clear, tabular format.

| Microorganism | ATCC Strain No. | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] |

| Escherichia coli | 25922 | Value | Value [Ciprofloxacin] |

| Staphylococcus aureus | 25923 | Value | Value [Ampicillin] |

| Pseudomonas aeruginosa | 27853 | Value | Value [Ciprofloxacin] |

| Candida albicans | 10231 | Value | Value [Fluconazole] |

Trustworthiness Through Self-Validation

A protocol's trustworthiness is established through a self-validating system. This is achieved by the stringent use of controls.

-

Quality Control Strains: The zone diameters (for disk diffusion) and MIC values (for broth microdilution) obtained for the ATCC quality control strains must fall within the acceptable ranges published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[11] If the QC results are out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.[11][12]

-

Internal Controls: The sterility control must show no growth, and the growth control must show adequate growth. Failure of these controls indicates contamination or issues with the medium or inoculum, respectively, invalidating the results.

Conclusion and Future Directions

These protocols provide a robust and standardized approach to characterizing the antimicrobial activity of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. A positive result from the disk diffusion assay, followed by a potent MIC value from the broth microdilution assay, would provide strong evidence of the compound's anti-infective potential.

Subsequent investigations could include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, time-kill kinetic studies, and exploring the mechanism of action, which may involve DNA gyrase inhibition as suggested for other pyrazole derivatives.[14]

References

- Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie, 344(10), 648-656.

- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.

- Shaik, S. P., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(4), 147-157.

- Kumar, R., et al. (2020). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.

- Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. Medicinal Chemistry Research, 20(9), 1679-1687.

-

Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

-

European Union Reference Laboratory for Antimicrobial Resistance. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

-

Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

- Lee, H., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.

-

The CDS Antibiotic Susceptibility Test. (n.d.). 3. Quality Assurance. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

- Tang, H. J., et al. (2017). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 55(11), 3241-3246.

- Asati, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 193-211.

- Fachin, L., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(1), 144-148.

-

Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

- Schofield, C. B. (2012). Updating Antimicrobial Susceptibility Testing Methods.

- Gomaa, A. M. (2018).

-

PubChem. (n.d.). N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. [Link]

-

ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

- Li, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4234.

- Zhang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(1), 69-77.

- El-Gazzar, M. G., et al. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds.

- Al-Issa, S. A. (2021).

-

Patsnap Synapse. (2024). What is the mechanism of Nitrofurazone?. [Link]

-

ECHA. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-amino-1-[(2-fluorophenyl)methyl]-, ethyl ester - Registration Dossier. [Link]

-

Chemspace. (n.d.). N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide. [Link]

-

PubChem. (n.d.). 1-ethyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide. [Link]

Sources

- 1. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. scilit.com [scilit.com]

- 6. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. meddocsonline.org [meddocsonline.org]

- 9. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

- 10. microbeonline.com [microbeonline.com]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. bsac.org.uk [bsac.org.uk]

- 13. journals.asm.org [journals.asm.org]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. clsjournal.ascls.org [clsjournal.ascls.org]

- 17. asm.org [asm.org]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. pdb.apec.org [pdb.apec.org]

- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Application Note: High-Throughput Screening Library Design using the 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxamide Scaffold

Executive Summary

This guide details the strategic design, synthesis, and validation of a small-molecule screening library based on the 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold.[1] The pyrazole-3-carboxamide core is a "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition (e.g., FLT3, CDK), anti-inflammatory activity, and anti-infectives.

This protocol focuses on exploiting the C3-carboxamide vector for rapid diversification while retaining the C4-nitro group as a critical electronic modulator and potential synthetic handle for late-stage optimization (e.g., reduction to 4-aminopyrazole).[1]

Scientific Rationale & Scaffold Analysis

The "Privileged" Nature of the Scaffold

The 1H-pyrazole-3-carboxamide motif appears in numerous bioactive compounds. Its success is attributed to its ability to participate in hydrogen bonding networks similar to the adenine ring of ATP, making it a potent scaffold for ATP-competitive inhibitors.

-

1-Ethyl Group: Provides steric bulk and lipophilicity (

adjustment), ensuring the molecule is not too polar to cross cell membranes. -

4-Nitro Group (

): Strongly electron-withdrawing.[1] In the context of a primary screening library, it serves two purposes:-

Electronic Tuning: It decreases the electron density of the pyrazole ring, potentially strengthening

stacking interactions with aromatic residues in binding pockets. -

Synthetic Handle: It acts as a "masked" amine.[1] Hits identified from this library can be chemically reduced to the 4-amino derivative, unlocking a secondary library of ureas or amides (a common strategy in kinase inhibitor evolution).

-

-

3-Carboxamide: The primary vector for diversity.[1] By coupling diverse amines here, we explore the chemical space of the target protein's solvent-exposed region.

Library Design Strategy (The "R" Vector)

To maximize the probability of identifying a "hit," the library must cover diverse physicochemical space. We utilize a Fragment-Based Drug Discovery (FBDD) approach.[1]

Selection Criteria for Amine Inputs (

-

Rule of Three (Ro3) Compliance: Amine MW < 300 Da, ClogP < 3.

-

Structural Diversity:

-

PAINS Filtering: Removal of Pan-Assay Interference Compounds (e.g., toxoflavins, rhodanines) prior to synthesis.

Experimental Protocol: Parallel Synthesis

Reaction Scheme

The library is generated via a standard amide coupling reaction between 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Precursor) and a diverse set of primary/secondary amines.[1]

Materials & Reagents[1][2][3][4][5]

-

Scaffold Precursor: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 401906-11-4).[1]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

-

Purification: Solid-supported Carbonate resin (polymer-bound base) and Isocyanate resin (scavenger).[1]

Step-by-Step Protocol (96-Well Format)

Step 1: Stock Solution Preparation

-

Scaffold Stock: Dissolve the pyrazole acid (1.0 eq) in DMF to a concentration of 0.2 M.

-

Amine Stocks: Prepare 0.2 M solutions of 94 diverse amines in DMF (Wells A1-H10). Leave H11/H12 for controls.[1]

-

Activator Stock: Dissolve HATU (1.2 eq) in DMF.

-

Base Stock: Prepare 1.0 M DIPEA in DMF.

Step 2: Reaction Assembly (Automated Liquid Handler)

-

Dispense 100 µL of Scaffold Stock (20 µmol) into each well of a 96-well deep-well polypropylene plate.

-

Add 100 µL of respective Amine Stock (20 µmol) to each well.

-

Add 40 µL of DIPEA (40 µmol, 2.0 eq).

-

Add 120 µL of HATU solution (24 µmol, 1.2 eq).

-

Seal plate with a chemically resistant mat.[1]

-

Shake at 600 rpm for 16 hours at Room Temperature (25°C).

Step 3: Work-up & Scavenging (Self-Validating Step) Rationale: To avoid time-consuming HPLC for hundreds of compounds, we use "catch-and-release" or scavenging logic.[1]

-

Add 50 mg of Polymer-supported Isocyanate resin (to scavenge excess amine) and 50 mg of Polymer-supported Carbonate resin (to neutralize acid/HATU byproducts) to each well.[1]

-

Add 300 µL EtOAc.

-

Shake for 4 hours.

-

Filter the supernatant into a pre-weighed receiving plate.

-

Evaporate solvent using a centrifugal vacuum concentrator (Genevac or SpeedVac).[1]

Quality Control & Validation

Data Presentation: QC Criteria

| Parameter | Acceptance Criteria | Method |

| Purity | > 85% (UV @ 254 nm) | LC-MS (Reverse Phase) |

| Identity | ESI-MS | |

| Solubility | Clear solution @ 10 mM | DMSO Visual Inspection |

| Yield | > 2 mg per well | Gravimetric |

Validation Logic: If >10% of the plate fails purity checks, re-evaluate the amine set for nucleophilicity (steric hindrance) or water contamination in the DMF.

Visualization of Workflow

The following diagram illustrates the logical flow from design to plating, emphasizing the decision nodes.

Caption: Figure 1. High-Throughput Parallel Synthesis Workflow for Pyrazole-Carboxamide Library.

Biological Application (Case Study)

Target Class: Tyrosine Kinases (e.g., FLT3 or CDK2).[3] Hypothesis: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase, while the carboxamide -NH- acts as a donor. The 4-nitro group positions itself in the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).[1]

Screening Protocol:

-

Assay: FRET-based kinase activity assay.

-

Concentration: Single-point screen at 10 µM.

-

Hit Definition: >50% inhibition compared to DMSO control.[1]

References

-

PubChem. (2024).[1] N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | C14H14N4O4.[1] National Library of Medicine. [Link][1]

-

Zhang, H., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. [Link]

-

Ansari, A., et al. (2017). Pyrazole scaffolds: A promising frontier in drug discovery. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | C14H14N4O4 | CID 832020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting guide for pyrazole ring formation

Document ID: TS-PYR-2026-02 Department: Chemical Synthesis & Process Optimization Last Updated: February 14, 2026[1][2]

Executive Summary

This guide addresses the most frequent technical hurdles in constructing the pyrazole nucleus, a privileged pharmacophore found in drugs like Celecoxib and Rimonabant. While the condensation of hydrazines with 1,3-electrophiles (Knorr synthesis) appears deceptively simple, it frequently presents challenges in regiocontrol (1,3- vs. 1,5-isomers) , intermediate stagnation (hydroxy-pyrazolines) , and purification .

This document provides mechanistic insights and actionable protocols to resolve these specific failure modes.

Diagnostic Workflow: The Knorr Regioselectivity Matrix

The most common support ticket involves the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones.[2] The reaction produces two regioisomers: the 1,3-disubstituted and 1,5-disubstituted pyrazoles.

The Mechanism of Failure

Regioselectivity is determined by the initial nucleophilic attack.

-

Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the terminal -NH2) attacks the most electrophilic carbonyl.

-

Steric Control: The hydrazine attacks the least hindered carbonyl.[2]

Critical Insight: In acidic media (standard Knorr conditions), the hydrazine is partially protonated, reducing its nucleophilicity and altering the transition state. In neutral/basic media, the reaction is dominated by the nucleophilicity of the free hydrazine.

Visualizing the Decision Pathway

Caption: Decision logic for predicting and controlling regioisomer formation in Knorr synthesis.

Protocol: Optimized Regioselective Synthesis

Targeting the 1,5-isomer (often the kinetic product) vs. 1,3-isomer (thermodynamic product).

Standard Operating Procedure (SOP-PYR-01)

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)

-

Solvent: Ethanol (Standard) or Hexafluoroisopropanol (HFIP) (High Selectivity)

Step-by-Step:

-

Solvent Selection:

-

Addition: Dissolve diketone in solvent. Add hydrazine slowly at 0°C if kinetic control is desired.[2]

-

Cyclization: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC.[2][3][4]

-

Troubleshooting: If starting material remains, heat to reflux.[2]

-

-

Workup: Remove solvent in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.[2]

Troubleshooting Table: Reaction Outcomes

| Symptom | Probable Cause | Corrective Action |

| Mixture of Isomers | Competing nucleophilic attacks.[2] | Switch Solvent: Use HFIP or TFE (Trifluoroethanol). pH Control: Use hydrazine free base vs. hydrochloride salt to alter nucleophilicity.[2] |

| Stalled Reaction | Formation of stable 5-hydroxy-2-pyrazoline intermediate.[2] | Force Dehydration: Add catalytic HCl or p-TsOH and reflux.[2] The intermediate needs acid to eliminate water and aromatize [3]. |

| Oily/Sticky Product | Trace hydrazine or tautomeric mixtures.[2] | Purification: Wash organic layer with 1M HCl (removes hydrazine).[2] Use Et3N (1%) in chromatography eluent to sharpen bands. |

The "Stalled" Intermediate: Hydroxy-Pyrazolines

A frequent point of confusion is the isolation of a solid that has the correct mass for the intermediate (M + 18) but is not the aromatic pyrazole.

Mechanism: The initial condensation forms a hydrazone, which cyclizes to a 5-hydroxy-2-pyrazoline.[2] In electron-deficient systems (e.g., using trifluoromethyl diketones), this intermediate is stable and will not spontaneously dehydrate to the pyrazole.

Fix:

-

Isolate the intermediate.[2]

-

Resuspend in Toluene or Acetic Acid.[2]

-

Add p-Toluenesulfonic acid (p-TsOH) (5 mol%).[2]

-

Reflux with a Dean-Stark trap (if in Toluene) to drive water removal.[2]

Alternative Route: Chalcone Cyclization

When 1,3-diketones are unstable or unavailable, the reaction of

Warning: This produces pyrazolines (non-aromatic), not pyrazoles. An oxidation step is required.[2][5]

Workflow:

-

Cyclization: Chalcone + Hydrazine

Pyrazoline.[2][4] -

Oxidation (Aromatization):

-

Method A (Standard): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

-

Method B (Green): I2 / K2CO3 or simple air oxidation in DMSO [4].[2]

-

Characterization: Distinguishing 1,3- vs 1,5-Isomers

This is the most critical analytical challenge. Simple 1H NMR is often insufficient due to overlapping signals.[2]

NMR Validation Techniques

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the N-substituent (e.g., N-Methyl or N-Phenyl).[2]

-

1,5-Isomer: You will see a strong NOE enhancement of the substituent at C5 (the group adjacent to the nitrogen).

-

1,3-Isomer: You will see NOE enhancement of the proton at C5 (the ring proton), but not the substituent at C3 (which is too far away).

-

-

13C NMR (Gated Decoupled):

-

C5 Carbon: Typically appears upfield (lower ppm) compared to C3 due to the proximity to the N1 lone pair (in N-substituted pyrazoles).

-

-

19F NMR (if CF3 group present):

-

The position of a CF3 group (3- vs 5-) significantly shifts the fluorine signal.[2] A CF3 at position 5 is generally more shielded (upfield) than at position 3 [3].

-

Visualizing the Characterization Logic

Caption: NMR flowchart for distinguishing regioisomers using NOE spectroscopy.

References

-

BenchChem Technical Support. (2025).[2][4][6][7] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

-

Organic Chemistry Portal. (2019). Pyrazole Synthesis: Recent Advances and Protocols. Retrieved from

-

Royal Society of Chemistry. (2017).[2][8] Knorr Pyrazole Synthesis: Mechanism and Regioselectivity. Retrieved from

-

National Institutes of Health (PMC). (2019).[2] Synthesis and Evaluation of Pyrazole Derivatives. Retrieved from

-

J&K Scientific. (2025).[2] Knorr Pyrazole Synthesis Reagents and Mechanisms. Retrieved from

Sources

- 1. New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

Overcoming poor solubility of "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" in assays

Technical Support Center: Solubility Optimization Guide Topic: 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide Case ID: PYR-NIT-SOL-001

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I often see researchers struggle with 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide . This compound presents a classic medicinal chemistry paradox: the very functional groups that make it biologically interesting (the electron-withdrawing nitro group and the H-bond donor/acceptor carboxamide) also render it notoriously difficult to handle in aqueous assays.[1]

The Root Cause:

-

High Lattice Energy: The planar pyrazole ring, combined with the nitro and carboxamide groups, facilitates strong intermolecular Hydrogen bonding and

- -

Kinetic vs. Thermodynamic Solubility: You may successfully dissolve it in DMSO (Kinetic solubility), but upon adding it to an aqueous buffer (PBS, media), the system seeks thermodynamic equilibrium, often resulting in rapid precipitation ("crashing out").[1]

This guide provides the protocols to overcome these barriers without compromising assay data.

Part 1: Solvent Selection & Stock Preparation

Q: Why does my compound precipitate even when I use 100% DMSO? A: If precipitation occurs in the stock vial, it is likely due to water uptake or "seeding." DMSO is highly hygroscopic. Even 1-2% water absorption from the air can drastically reduce the solubility of nitro-pyrazoles.

Best Practice Protocol for Stock Solutions:

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] DMF often has higher solubilizing power for nitro-aromatics but is more toxic to cells; use DMF only if DMSO fails and the final assay concentration is <0.1%.

-

Physical Agitation: Vortexing is rarely enough. Use an ultrasonic bath at 37°C for 10–15 minutes. The heat breaks the crystal lattice energy, and sonication disperses micro-aggregates.[1]

-

Visual Check: Hold the vial against a light source. If you see "swirling" or haziness (Tyndall effect), the compound is not dissolved; it is a suspension.[1]

| Solvent | Solubilizing Power | Biological Toxicity | Recommended Max Assay Conc. |

| DMSO | High | Low-Moderate | 0.1% - 0.5% |

| DMF | Very High | Moderate-High | < 0.1% |

| Ethanol | Low (for this cmpd) | Low | 1.0% |

| PEG-400 | Moderate | Low | 1.0% - 5.0% |

Part 2: Preventing "Crash-Out" in Assays

Q: My stock is clear, but the assay well turns cloudy. How do I fix this? A: This is the "Solvent Shock" phenomenon.[1] Dropping a hydrophobic DMSO stock directly into a hydrophilic buffer creates local zones of supersaturation, forcing the compound to precipitate instantly.[1]

Solution: The Intermediate Dilution Method Do not pipette 10 mM stock directly into the assay plate. Use an intermediate step to "step down" the hydrophobicity.[1]

Protocol: The "Step-Down" Dilution

-

Start: 10 mM Stock in 100% DMSO.

-